6-((1-Butylcyclobutyl)methoxy)nicotinic acid
Description
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
6-[(1-butylcyclobutyl)methoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-3-7-15(8-4-9-15)11-19-13-6-5-12(10-16-13)14(17)18/h5-6,10H,2-4,7-9,11H2,1H3,(H,17,18) |
InChI Key |
JCRCAVFVCBZSMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC1)COC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Industrial and Laboratory Synthesis of Nicotinic Acid
- Oxidation of 5-ethyl-2-methylpyridine : A common industrial method involves oxidation with nitric acid at elevated temperatures (190–270 °C) and pressures (2–8 MPa), producing nicotinic acid via an unstable intermediate (2,5-pyridinedicarboxylic acid) with about 80% conversion and 70% efficiency.
- Hydrolysis of 3-cyanopyridine : Another method involves hydrolyzing 3-cyanopyridine with sodium hydroxide at 90–95 °C for about 1 hour, followed by ion exchange and evaporation to yield nicotinic acid with high purity and yield.
- Purification : Crude nicotinic acid is purified by controlled heating near its melting point (236–250 °C) to remove chromophores without sublimation losses.
Ether Formation via Nucleophilic Substitution
Williamson Ether Synthesis
- The classical approach to form the 6-((1-butylcyclobutyl)methoxy)nicotinic acid is through Williamson ether synthesis.
- Procedure :
- React 6-halonicotinic acid (e.g., 6-bromonicotinic acid) with the sodium alkoxide of 1-butylcyclobutylmethanol in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction is typically conducted at elevated temperatures (50–100 °C) under inert atmosphere to avoid side reactions.
- The nucleophilic alkoxide attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the ether bond.
Alternative Methods
- Transition Metal-Catalyzed Coupling : Copper- or palladium-catalyzed etherification (Ullmann-type or Buchwald-Hartwig coupling) can be employed for challenging substrates, offering milder conditions and better selectivity.
- Direct C–O Bond Formation : Recent advances in C–H activation and cross-coupling may allow direct ether formation without pre-halogenation, but these methods require specialized catalysts and conditions.
Purification and Characterization
- After synthesis, the product is purified by recrystallization or chromatographic methods.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
Summary Table of Preparation Steps
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of nicotinic acid core | Oxidation or hydrolysis methods; 90–270 °C; acidic or basic media | High purity nicotinic acid required |
| 2 | Halogenation of nicotinic acid at 6-position | Halogenating agent (e.g., Br2, NBS); solvent like acetic acid or DMF | Forms 6-halonicotinic acid intermediate |
| 3 | Synthesis of 1-butylcyclobutylmethanol | Alkylation or Grignard reaction | Precursor for alkoxide formation |
| 4 | Generation of alkoxide nucleophile | Base (NaH, KOtBu); aprotic solvent | Ready for nucleophilic substitution |
| 5 | Williamson ether synthesis | 6-halonicotinic acid + alkoxide; 50–100 °C; inert atmosphere | Forms 6-((1-butylcyclobutyl)methoxy)nicotinic acid |
| 6 | Purification | Recrystallization or chromatography | Ensures product purity and yield |
Research Findings and Considerations
- The choice of halogen and solvent critically affects the yield and selectivity of the etherification step.
- Using 6-bromonicotinic acid generally provides better reactivity than 6-chloronicotinic acid due to better leaving group ability.
- Transition metal-catalyzed methods can improve yields and reduce reaction times but require catalyst optimization.
- The bulky 1-butylcyclobutyl substituent may cause steric hindrance, necessitating longer reaction times or higher temperatures.
- Purification steps must carefully remove unreacted starting materials and side products to achieve pharmaceutical-grade purity.
Mechanism of Action
The mechanism of action of 6-((1-Butylcyclobutyl)methoxy)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it may inhibit specific enzymes by mimicking the natural substrate or binding to the active site, thereby altering metabolic pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Nicotinic Acid Derivatives
Nicotinic acid derivatives vary based on substituents at the pyridine ring’s 2-, 4-, or 6-positions. Below is a structural comparison of key analogs:
Key Insights :
- Steric Effects : The (1-butylcyclobutyl)methoxy group introduces significant steric bulk compared to smaller substituents like methoxy or trifluoroethoxy. This may hinder interactions with enzymes or receptors that smaller analogs target .
- Electronic Effects : Methoxy and trifluoroethoxy groups donate or withdraw electrons, respectively, altering the pyridine ring’s electron density. The cyclobutyl group’s electron-donating nature could influence reactivity at the carboxylic acid position .
Physicochemical Properties
Solubility and Lipophilicity
- 6-((1-Butylcyclobutyl)methoxy)nicotinic acid : Predicted to have low aqueous solubility due to the hydrophobic cyclobutyl and butyl chains. LogP values are likely higher than those of 6-MNA (logP ~1.2) .
- 6-Methoxynicotinic acid: Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to its smaller substituent .
- 6-Trifluoroethoxy analog : Enhanced solubility in organic solvents due to the CF₃ group’s polarity .
Acidity
The carboxylic acid group (pKa ~2.5) is common across nicotinic acid derivatives. Substituents like trifluoroethoxy may slightly lower pKa via electron withdrawal, while methoxy groups have minimal impact .
Antioxidant Activity
Nicotinic acid derivatives with electron-donating substituents (e.g., methoxy, hydroxyl) exhibit antioxidant properties via radical scavenging. For example:
- 6-MNA : Moderate DPPH radical scavenging (IC₅₀ ~50 µM) .
- Imidazolyl derivatives : Enhanced activity due to hydrogen-bonding interactions .
- 6-((1-Butylcyclobutyl)methoxy)nicotinic acid : Steric hindrance may reduce antioxidant efficacy compared to smaller analogs, but increased lipophilicity could improve cell membrane penetration .
Metabolic Stability
Smaller substituents (e.g., methoxy) are prone to oxidative metabolism. The bulky (1-butylcyclobutyl)methoxy group may slow enzymatic degradation, enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
